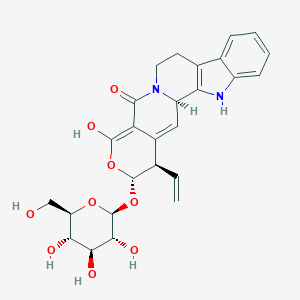

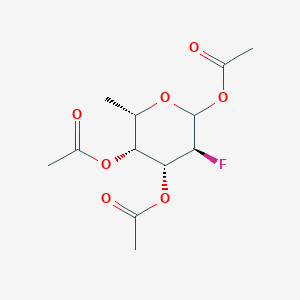

(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

Overview

Description

2F-Peracetyl-fucose is an inhibitor of protein fucosylation. It inhibits fucosylation of IgG1 monoclonal antibodies produced by CHO-DG44 cells when used at a concentration of 50 µM. It reduces intracellular GDP-fucose levels in CHO-DG44 cells in a concentration-dependent manner. 2F-Peracetyl-fucose (100 µM) also decreases intracellular fucose levels in A. thaliana seedlings. 2F-Peracetyl-fucose decreases root length in A. thaliana seedlings in a concentration-dependent manner.

Mechanism of Action

Target of Action

The primary target of 2F-Peracetyl-Fucose is fucosyltransferases . Fucosyltransferases are enzymes that transfer fucose, a hexose sugar, from GDP-fucose to substrates in the process of fucosylation .

Mode of Action

2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative . It acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic . This means that it mimics the natural substrate of the enzyme, GDP-fucose, and competes with it for binding to the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of fucosyltransferases by 2F-Peracetyl-Fucose affects the fucosylation pathways . Fucosylation is a type of glycosylation, which is a post-translational modification where a carbohydrate, in this case, fucose, is attached to a protein. Fucosylation plays a crucial role in various biological processes, including cell signaling, inflammation, and immune response .

Pharmacokinetics

It is noted that the compound is cell-permeable , which suggests that it can readily cross cell membranes and be taken up by cells. This property is crucial for its bioavailability and its ability to exert its inhibitory effect on fucosyltransferases within cells.

Result of Action

The inhibition of fucosyltransferases by 2F-Peracetyl-Fucose leads to changes in the fucosylation patterns of proteins. For example, treatment of HL-60 cells with this inhibitor shows complete abolition of Lewis-X and SLex within 3 days . These are specific types of fucosylated structures on proteins, and their abolition can have significant effects on the functions of these proteins .

Biochemical Analysis

Biochemical Properties

2F-Peracetyl-Fucose plays a significant role in biochemical reactions. It interacts with enzymes such as fucosyltransferases . The nature of these interactions involves the compound’s uptake and metabolic transformation into a GDP-fucose mimetic, which inhibits the activity of fucosyltransferases .

Cellular Effects

The effects of 2F-Peracetyl-Fucose on various types of cells and cellular processes are profound. For instance, it has been shown to eliminate Lewis-X and SLex in HL-60 cells within three days . It also abolishes P-selectin binding and exhibits faster rolling cells on E-selectin and P-selectin coated surfaces . Even at 200 µM levels, it does not affect cell viability or their doubling time .

Molecular Mechanism

The molecular mechanism of action of 2F-Peracetyl-Fucose involves its transformation into a GDP-fucose mimetic following uptake . This mimetic then inhibits the activity of fucosyltransferases, leading to changes in the glycosylation pattern of proteins .

Temporal Effects in Laboratory Settings

The effects of 2F-Peracetyl-Fucose change over time in laboratory settings. For example, treatment with this compound has been shown to completely eliminate Lewis-X and SLex in HL-60 cells within three days .

Metabolic Pathways

2F-Peracetyl-Fucose is involved in the fucosylation metabolic pathway . It interacts with enzymes such as fucosyltransferases and undergoes metabolic transformation into a GDP-fucose mimetic .

Transport and Distribution

2F-Peracetyl-Fucose is transported into cells where it undergoes metabolic transformation into a GDP-fucose mimetic

Properties

IUPAC Name |

[(2S,3R,4R,5S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJLBVULJFLKN-VLCHEQJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2F-Peracetyl-Fucose in inhibiting fucosylation?

A1: 2F-Peracetyl-Fucose acts as an inhibitor of fucosyltransferases, the enzymes responsible for attaching fucose residues to glycoproteins or glycolipids. [, ] While the exact mechanism is not fully detailed in the provided papers, it likely acts as a competitive inhibitor, mimicking the natural substrate (GDP-fucose) and preventing the transfer of fucose to the growing glycan chain.

Q2: What are the observed effects of 2F-Peracetyl-Fucose on cell behavior in the context of cancer?

A2: In the study on non-small cell lung cancer (NSCLC), 2F-Peracetyl-Fucose demonstrated an inhibitory effect on TGFβ signaling. [] Specifically, it suppressed TGFβ-mediated phosphorylation and nuclear translocation of Smad3, a key downstream effector of the TGFβ pathway. This inhibition, in turn, resulted in decreased NSCLC cell migration and invasion in vitro and attenuated metastatic capacity in vivo.

Q3: Has 2F-Peracetyl-Fucose been investigated in the context of tissue regeneration, and if so, what were the findings?

A3: Yes, a study on planarian head regeneration investigated the role of fucosylation using 2F-Peracetyl-Fucose. [] Treatment with the inhibitor significantly retarded head regeneration, indicating that fucosylation is important for this process. Interestingly, supplementing with L-fucose, the precursor to GDP-fucose, could rescue the inhibitory effect and even stimulate regeneration. This suggests that 2F-Peracetyl-Fucose specifically targets the fucosylation pathway during regeneration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)